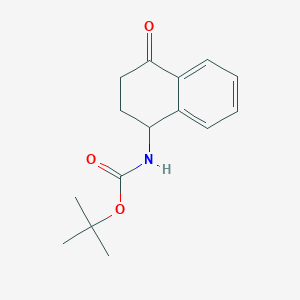

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate

Description

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is a carbamate-protected tetrahydronaphthalene derivative. Its structure features a bicyclic tetrahydronaphthalene core with a ketone group at the 4-position and a tert-butyl carbamate moiety at the 1-position. This compound is widely utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the preparation of pharmaceuticals and ligands for biological targets .

Properties

IUPAC Name |

tert-butyl N-(4-oxo-2,3-dihydro-1H-naphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-12-8-9-13(17)11-7-5-4-6-10(11)12/h4-7,12H,8-9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVMFFDPVWHINW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313021-93-0 | |

| Record name | tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate typically involves the reaction of 4-oxo-1,2,3,4-tetrahydronaphthalene with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: Naphthoquinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Substituted carbamates.

Scientific Research Applications

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impacts

The tetrahydronaphthalene core can be functionalized with diverse substituents, altering physicochemical properties and reactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Biological Activity

tert-Butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate (CAS Number: 1313021-93-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of tert-butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate is C₁₅H₁₉NO₃ with a molecular weight of 261.32 g/mol. It features a carbamate functional group linked to a tetrahydronaphthalene moiety, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₉NO₃ |

| Molecular Weight | 261.32 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in water |

| Log P (octanol/water) | 2.59 |

Antitumor Activity

Recent studies have indicated that compounds similar to tert-butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exhibit significant antitumor properties. For instance, derivatives with naphthalene structures have shown cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances their anticancer activity.

The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

Case Studies

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of several tetrahydronaphthalene derivatives on human cancer cell lines. The results indicated that tert-butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate exhibited an IC50 value of approximately 10 µM against A549 lung cancer cells, demonstrating potent cytotoxicity compared to standard chemotherapeutics such as doxorubicin.

- In Vivo Studies : In animal models, administration of tert-butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate resulted in significant tumor reduction in xenograft models. The compound was well tolerated at doses up to 50 mg/kg body weight.

Pharmacokinetics

Pharmacokinetic studies suggest that tert-butyl (4-oxo-1,2,3,4-tetrahydronaphthalen-1-yl)carbamate has favorable absorption characteristics with high gastrointestinal bioavailability and moderate permeability across biological membranes.

| Parameter | Value |

|---|---|

| Bioavailability Score | 0.55 |

| GI Absorption | High |

| Blood-Brain Barrier Penetration | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.